

The Discovery and Enduring Legacy of Cleve's Acids: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-naphthalenesulfonic acid

Cat. No.: B7801108

[Get Quote](#)

Introduction

Cleve's acids, a cornerstone in the development of synthetic dyes, represent a fascinating chapter in the history of industrial organic chemistry. Named after their discoverer, the Swedish chemist Per Teodor Cleve, these aminonaphthalenesulfonic acids are not a single entity but rather a mixture of two key isomers: 1,6-Cleve's acid and 1,7-Cleve's acid. Their discovery in the late 19th century provided dye chemists with versatile intermediates, enabling the creation of a wide spectrum of azo dyes with varying shades and properties. This technical guide delves into the history, synthesis, chemical properties, and applications of Cleve's acids, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development and materials science.

Historical Context and Discovery

Per Teodor Cleve, a prominent Swedish chemist, biologist, mineralogist, and oceanographer, made significant contributions to the periodic table with his discovery of the elements holmium and thulium.^[1] His foray into organic chemistry, particularly the study of naphthalene derivatives, led to the discovery of the aminonaphthalenesulfonic acids that now bear his name.^{[1][2]} While the exact year of the discovery of the specific 1,6- and 1,7-isomers is not precisely documented in readily available literature, his extensive work on naphthalene chemistry occurred in the latter half of the 19th century. Cleve's research on these compounds was pivotal, as they provided a new class of coupling components for the burgeoning azo dye

industry, which had been rapidly expanding since William Henry Perkin's synthesis of mauveine in 1856.

Chemical and Physical Properties

The two primary isomers of Cleve's acid, 1-aminonaphthalene-6-sulfonic acid and 1-aminonaphthalene-7-sulfonic acid, exhibit distinct physical and chemical properties that influence their separation and application in dye synthesis.

Property	1,6-Cleve's Acid	1,7-Cleve's Acid
Systematic Name	5-aminonaphthalene-2-sulfonic acid	8-aminonaphthalene-2-sulfonic acid
CAS Number	119-79-9[3]	119-28-8[4]
Molecular Formula	$C_{10}H_9NO_3S$ [3]	$C_{10}H_9NO_3S$ [4]
Molecular Weight	223.25 g/mol [3]	223.25 g/mol [4]
Appearance	Purple solid[5]	Light gray to brown crystalline powder[6][7]
Melting Point	>300 °C[5]	≥300 °C[7]
Water Solubility	1 g/L (16 °C)[8]	Insoluble[6]
Other Solubilities	Insoluble in ethanol and ether; soluble in ammonia[8]	Insoluble in ethanol and ether; soluble in lye[6]
pKa	3.80 (25 °C)[5]	3.66 (25 °C)[6]

Experimental Protocols

The synthesis of Cleve's acids has evolved from early laboratory methods to more refined industrial processes. Below are outlines of both a historical and a modern approach.

Historical Synthesis: Erdmann (1893)

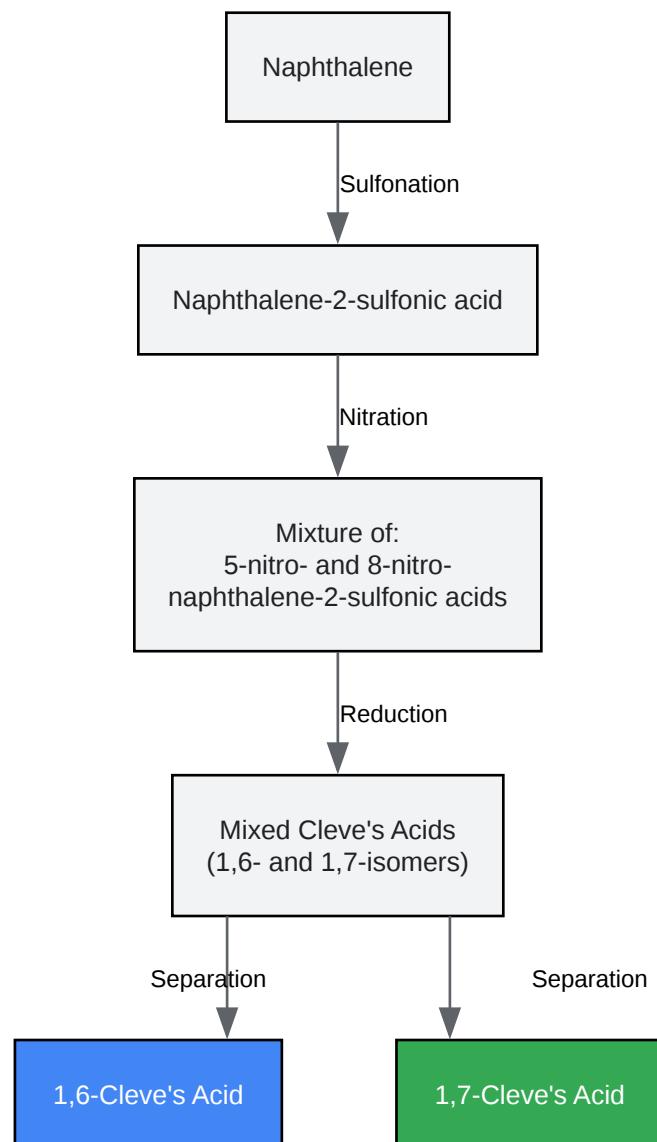
While the full, detailed experimental protocol from Erdmann's 1893 publication in *Annalen der Chemie* is not readily available in digital archives, historical accounts indicate a process

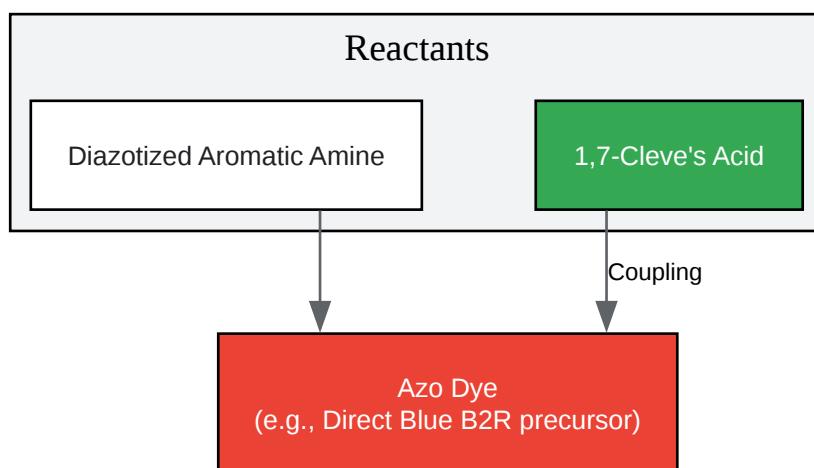
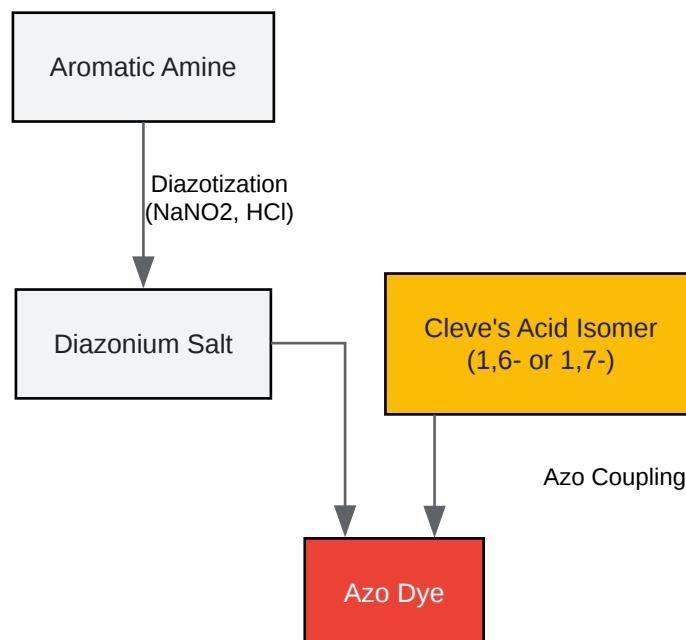
involving the reduction of nitronaphthalenesulfonic acids.[\[2\]](#)[\[4\]](#) The general steps would have included:

- Nitration: Naphthalene-2-sulfonic acid is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the naphthalene ring, resulting in a mixture of 5-nitro- and 8-nitronaphthalene-2-sulfonic acids.
- Reduction: The mixture of nitro isomers is then reduced to the corresponding amino groups. A common reducing agent of that era was iron filings in the presence of an acid, such as acetic acid.
- Isolation: The resulting aminonaphthalenesulfonic acids (Cleve's acids) would then be isolated from the reaction mixture, likely through a series of precipitation and filtration steps.

Modern Industrial Synthesis

Modern production methods are optimized for yield, purity, and efficiency. A common approach involves the following steps:


- Sulfonation of Naphthalene: Naphthalene is first sulfonated to produce naphthalene-2-sulfonic acid.
- Nitration: The naphthalene-2-sulfonic acid is then nitrated to yield a mixture of 5-nitronaphthalene-2-sulfonic acid and 8-nitronaphthalene-2-sulfonic acid.[\[5\]](#)
- Reduction: This mixture of nitro compounds is subsequently reduced to form the corresponding amino derivatives, which constitute "mixed Cleve's acids."[\[5\]](#) This reduction is often carried out using iron powder in a slightly acidic medium.[\[5\]](#)
- Separation of Isomers: The separation of the 1,6- and 1,7-isomers is a critical step and can be achieved by leveraging their different solubilities. A patented process describes a method where the mixture is treated with magnesia, and the resulting magnesium salts are separated by fractional crystallization.[\[5\]](#) The filtrate is evaporated to crystallize the magnesium salt of the 1,6-isomer.[\[5\]](#)



Signaling Pathways and Logical Relationships

The primary "pathway" involving Cleve's acids is their synthesis route and their subsequent use as precursors in the synthesis of azo dyes. These relationships can be visualized as logical workflows.

Synthesis of Cleve's Acids

The following diagram illustrates the general synthetic pathway to obtain the mixture of Cleve's acid isomers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Direct Fast Blue B2R factory and manufacturers | LEADING [tianjinleading.com]

- 2. Acid Black 52 | C60H30Cr2N9Na3O21S3 | CID 76960928 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cangzhou Xincheng Weiye Chemical Co.,LTD [xcwydye.com]
- 5. worlddyeviety.com [worlddyeviety.com]
- 6. Blue Dyes Synthesis, direct blue dyes evaluation, different commercial dyes, dyes classifications, fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 7. CN109233336B - High-light-fastness acid black dye composition - Google Patents
[patents.google.com]
- 8. worlddyeviety.com [worlddyeviety.com]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Cleve's Acids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7801108#discovery-and-history-of-cleve-s-acids\]](https://www.benchchem.com/product/b7801108#discovery-and-history-of-cleve-s-acids)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com